DL-Methionine-d3 (S-methyl-d3)

Descripción general

Descripción

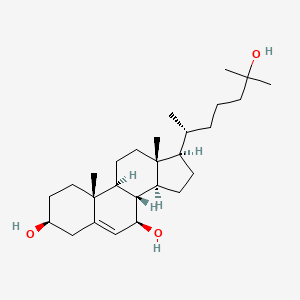

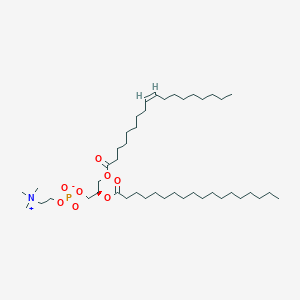

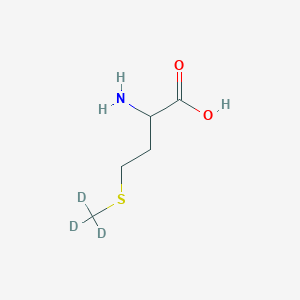

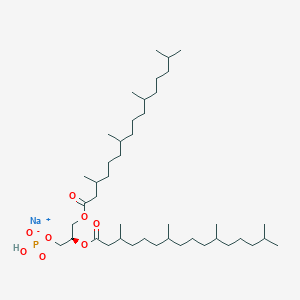

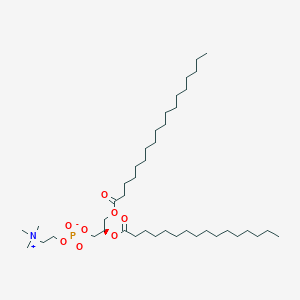

DL-Methionine-d3 (S-methyl-d3) is a labelled version of DL-Methionine . Methionine is an α-amino acid that is essential for humans and plays a role in angiogenesis . The compound has a linear formula of CD3SCH2CH2CH(NH2)CO2H .

Molecular Structure Analysis

The molecular structure of DL-Methionine-d3 (S-methyl-d3) is represented by the linear formula CD3SCH2CH2CH(NH2)CO2H . It has a molecular weight of 152.23 .Physical And Chemical Properties Analysis

DL-Methionine-d3 (S-methyl-d3) is a solid substance . The compound has an optical activity of [α]25/D -23.1°, c = 1 in 1 M HCl . It has a melting point of 273 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Growth and Antioxidant Ability in Aquaculture

A study by Guo et al. (2019) on Nile tilapia demonstrated that dietary supplementation with DL-Methionine-d3 improved growth performance, antioxidant ability, and the content of essential amino acids. This supplementation also enhanced the diversity of intestinal microbiota, indicating a positive impact on fish health and growth efficiency. The optimal level of methionine, with the addition of DL-Methionine-d3, was identified for grower-phase Nile tilapia, showcasing the application of this compound in aquaculture nutrition (Guo et al., 2019).

Methionine Metabolism in Chickens

Martín-Venegas et al. (2006) studied the conversion of DL-Methionine-d3 to sulfur-containing amino acids in chickens, highlighting its role in satisfying the total sulfur amino acid (TSAA) requirement in commercial animal diets. This process demonstrated the ability of chickens to convert DL-Methionine-d3 to essential amino acids, like L-Methionine and L-Cysteine, showcasing its importance in poultry nutrition (Martín-Venegas et al., 2006).

Biochemical and Physiological Aspects in Broilers

Zhang et al. (2017) explored the supplementation of DL-Methionine-d3 and its effects on biochemical and physiological parameters in broiler chickens. The study highlighted the complex and dynamic effects of different methionine sources on growth performance and intestinal nutrient transporter gene expression (Zhang et al., 2017).

S-Adenosyl-L-Methionine Production

Research by Ren et al. (2017) developed a cost-effective process for S-Adenosyl-L-Methionine (SAM) production using DL-Methionine-d3 as a substrate. This study highlights the potential industrial application of DL-Methionine-d3 in producing SAM, an essential compound in cellular metabolism (Ren et al., 2017).

Mecanismo De Acción

Target of Action

DL-METHIONINE-D3, also known as DL-Methionine-d3 (S-methyl-d3), is a deuterium-labeled form of DL-Methionine . Methionine is an essential amino acid involved in many body functions, including protein synthesis . It is a chelating agent for heavy metals .

Mode of Action

Methionine may have antioxidant activity . It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . Methionine is a precursor to L-cysteine, taurine, and sulfate .

Biochemical Pathways

Methionine is involved in the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

Methionine, an essential amino acid, cannot be synthesized by the body and must be obtained from the diet . The synthesis of methionine primarily occurs through a pathway known as the transmethylation cycle or methionine salvage pathway .

Action Environment

The action of DL-METHIONINE-D3 can be influenced by environmental factors. For instance, the safety data sheet for DL-METHIONINE-D3 advises against breathing vapors, mist, gas, and dust formation . It also advises against allowing the substance to enter drains or water courses, indicating that the compound’s action, efficacy, and stability could be influenced by environmental factors .

Análisis Bioquímico

Biochemical Properties

DL-Methionine-d3 participates in various biochemical reactions. It is involved in the methionine cycle, which is crucial for many biological processes, including protein synthesis, methylation reactions, and polyamine synthesis . It interacts with enzymes such as methionine adenosyltransferase, which catalyzes the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl group donor .

Cellular Effects

DL-Methionine-d3 influences various cellular processes. It has been shown to have antioxidant properties, which can protect cells from oxidative damage . In animal studies, DL-Methionine-d3 supplementation has been shown to improve growth performance and antioxidant capacity .

Molecular Mechanism

At the molecular level, DL-Methionine-d3 exerts its effects through its involvement in various metabolic pathways. It is a precursor to SAM, which is involved in methylation reactions. Methylation can influence gene expression, protein function, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Methionine-d3 can change over time. For instance, in crystallization studies, DL-Methionine usually crystallizes in a mixture with the known metastable α-form and stable β-form . The stability of these forms can be influenced by factors such as temperature and the presence of other compounds .

Dosage Effects in Animal Models

The effects of DL-Methionine-d3 can vary with different dosages in animal models. For instance, studies in quail breeders have shown that supplementation with DL-Methionine at levels of 0.5 or 1.5 g/kg improved liver and kidney functions, lipid profile, immunity, and antioxidant parameters .

Metabolic Pathways

DL-Methionine-d3 is involved in the methionine cycle, a crucial metabolic pathway. This cycle involves several enzymes and cofactors, including methionine adenosyltransferase and SAM . It can also influence metabolic flux and metabolite levels.

Subcellular Localization

Given its role in the methionine cycle, it is likely to be found in the cytoplasm where this cycle occurs .

Propiedades

IUPAC Name |

2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

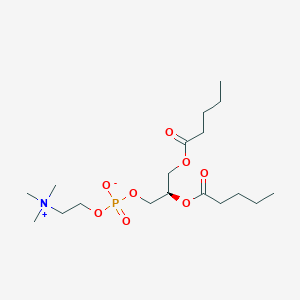

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)

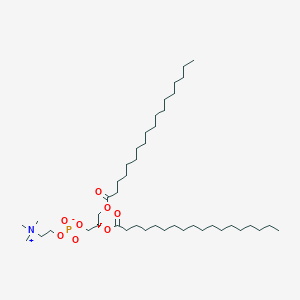

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

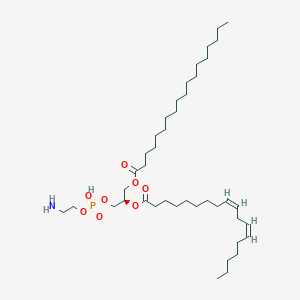

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)